Cas no 2137050-96-3 (2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

2-(1s,3r)-1-(3,4-Difluorophenyl)-3-fluorocyclobutylacetic acid is a fluorinated cyclobutylacetic acid derivative characterized by its stereospecific (1s,3r) configuration and substituted aromatic ring. The presence of fluorine atoms at strategic positions enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclobutyl backbone contributes to conformational stability, while the difluorophenyl moiety may influence binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its potential metabolic resistance and improved pharmacokinetic profiles. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid structure
2137050-96-3 structure
Product Name:2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid
CAS No:2137050-96-3
MF:C12H11F3O2
MW:244.209754228592
CID:6110434
PubChem ID:165831184
Update Time:2025-05-20

2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid
    • EN300-1129382
    • 2-[(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]acetic acid
    • 2137050-96-3
    • Inchi: 1S/C12H11F3O2/c13-8-4-12(5-8,6-11(16)17)7-1-2-9(14)10(15)3-7/h1-3,8H,4-6H2,(H,16,17)
    • InChI Key: KDBXPDARRBGWSN-UHFFFAOYSA-N
    • SMILES: FC1CC(C2C=CC(=C(C=2)F)F)(CC(=O)O)C1

Computed Properties

  • Exact Mass: 244.07111408g/mol
  • Monoisotopic Mass: 244.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid Pricemore >>

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Additional information on 2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid

Introduction to 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic Acid (CAS No. 2137050-96-3)

2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid, identified by its CAS number 2137050-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex stereochemistry and fluorinated aromatic substituents, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid features a cyclobutyl backbone with fluorine atoms incorporated at the 3-position and a chiral center at the 1-position, further enhanced by the presence of a 3,4-difluorophenyl group at the 1-position. This specific arrangement of functional groups makes it an intriguing candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in the synthesis and characterization of fluorinated heterocyclic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of fluorine atoms in 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid not only influences its electronic properties but also contributes to its potential as a pharmacophore in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its stereochemical complexity. The (1S,3R) configuration of the cyclobutylacetic acid moiety introduces chirality into the molecule, which is a critical factor in many drug molecules. The precise stereochemistry can significantly impact the biological activity and pharmacokinetic properties of a compound. Research has shown that enantiomerically pure forms of such chiral compounds often exhibit higher efficacy and fewer side effects compared to their racemic counterparts.

The 3,4-difluorophenyl group is another key feature that contributes to the unique properties of 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid. Fluoroaromatic rings are well-known for their ability to enhance binding interactions with biological targets due to their ability to form strong hydrogen bonds and π-stacking interactions. Additionally, fluorine atoms can influence the lipophilicity and metabolic stability of a molecule, making it an attractive scaffold for drug design.

Recent studies have demonstrated that fluorinated cyclobutane derivatives exhibit promising biological activities across various therapeutic areas. For instance, compounds with similar structural motifs have shown potential in inhibiting certain enzymes and receptors involved in cancer progression. The fluorinated aromatic ring in 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid may contribute to its ability to interact with biological targets in a manner similar to known bioactive molecules.

The synthesis of this compound involves multiple steps, including stereoselective reactions to establish the desired configuration at the chiral centers. Advanced synthetic methodologies such as asymmetric hydrogenation and cross-coupling reactions are often employed to achieve high enantiomeric purity. The challenge lies in maintaining regioselectivity and stereocontrol throughout the synthetic process, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In terms of applications, 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid holds promise as a building block for more complex drug candidates. Its unique structural features make it suitable for further derivatization to explore new chemical spaces and potentially discover novel therapeutic agents with improved efficacy and reduced toxicity.

The growing interest in fluorinated compounds is also driven by their potential advantages over traditional small-molecule drugs. Fluoroaromatics can enhance drug solubility, improve tissue penetration, and extend half-life by reducing metabolic degradation. These properties make them highly valuable in the development of next-generation pharmaceuticals.

As research continues to uncover new applications for fluorinated heterocyclic compounds like 2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid, it is expected that this field will continue to expand rapidly. Innovations in synthetic chemistry and computational modeling will further facilitate the discovery and development of new drugs with enhanced biological activity and improved patient outcomes.

In conclusion,2-(1S,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid (CAS No. 2137050-96-3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of stereochemistry and fluorinated aromatic groups makes it a valuable asset in pharmaceutical research and development. As scientists continue to explore its potential applications,this compound is poised to play an important role in shaping the future of drug discovery.

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